Tert-butyl 2-((hydroxyimino)methyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-((hydroxyimino)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group along with a hydroxyimino functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((hydroxyimino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters and hydroxyimino compounds.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-((hydroxyimino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 2-((hydroxyimino)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of tert-butyl 2-((hydroxyimino)methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The tert-butyl ester group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl (2S)-2-[chloro(hydroxyimino)methyl]pyrrolidine-1-carboxylate
- Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-((hydroxyimino)methyl)pyrrolidine-1-carboxylate is unique due to the presence of both the hydroxyimino and tert-butyl ester groups, which confer distinct reactivity and stability properties. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable tool in various research applications .
Properties
Molecular Formula |
C10H18N2O3 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl 2-[(E)-hydroxyiminomethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-6-4-5-8(12)7-11-14/h7-8,14H,4-6H2,1-3H3/b11-7+ |
InChI Key |
YVNILLRYGFOXKG-YRNVUSSQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC1/C=N/O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=NO |
Origin of Product |
United States |
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